Cas no 1936244-91-5 (2-(cyclopent-1-en-1-yl)methylcyclopentan-1-ol)

2-(cyclopent-1-en-1-yl)methylcyclopentan-1-ol structure
1936244-91-5 structure
商品名:2-(cyclopent-1-en-1-yl)methylcyclopentan-1-ol
CAS番号:1936244-91-5
MF:C11H18O
メガワット:166.260023593903
CID:5713660
PubChem ID:130960822

2-(cyclopent-1-en-1-yl)methylcyclopentan-1-ol 化学的及び物理的性質

名前と識別子

    • 1936244-91-5
    • 2-[(cyclopent-1-en-1-yl)methyl]cyclopentan-1-ol
    • 2-(Cyclopent-1-en-1-ylmethyl)cyclopentan-1-ol
    • EN300-1635468
    • Cyclopentanol, 2-(1-cyclopenten-1-ylmethyl)-
    • 2-(cyclopent-1-en-1-yl)methylcyclopentan-1-ol
    • インチ: 1S/C11H18O/c12-11-7-3-6-10(11)8-9-4-1-2-5-9/h4,10-12H,1-3,5-8H2
    • InChIKey: UVVMNKURCXJLQQ-UHFFFAOYSA-N
    • ほほえんだ: OC1CCCC1CC1=CCCC1

計算された属性

  • せいみつぶんしりょう: 166.135765193g/mol
  • どういたいしつりょう: 166.135765193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

  • 密度みつど: 1.043±0.06 g/cm3(Predicted)
  • ふってん: 263.8±9.0 °C(Predicted)
  • 酸性度係数(pKa): 15.32±0.40(Predicted)

2-(cyclopent-1-en-1-yl)methylcyclopentan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1635468-5.0g
2-[(cyclopent-1-en-1-yl)methyl]cyclopentan-1-ol
1936244-91-5
5g
$2816.0 2023-06-04
Enamine
EN300-1635468-0.25g
2-[(cyclopent-1-en-1-yl)methyl]cyclopentan-1-ol
1936244-91-5
0.25g
$893.0 2023-06-04
Enamine
EN300-1635468-10.0g
2-[(cyclopent-1-en-1-yl)methyl]cyclopentan-1-ol
1936244-91-5
10g
$4176.0 2023-06-04
Enamine
EN300-1635468-2.5g
2-[(cyclopent-1-en-1-yl)methyl]cyclopentan-1-ol
1936244-91-5
2.5g
$1903.0 2023-06-04
Enamine
EN300-1635468-0.05g
2-[(cyclopent-1-en-1-yl)methyl]cyclopentan-1-ol
1936244-91-5
0.05g
$816.0 2023-06-04
Enamine
EN300-1635468-0.1g
2-[(cyclopent-1-en-1-yl)methyl]cyclopentan-1-ol
1936244-91-5
0.1g
$855.0 2023-06-04
Enamine
EN300-1635468-0.5g
2-[(cyclopent-1-en-1-yl)methyl]cyclopentan-1-ol
1936244-91-5
0.5g
$933.0 2023-06-04
Enamine
EN300-1635468-100mg
2-[(cyclopent-1-en-1-yl)methyl]cyclopentan-1-ol
1936244-91-5
100mg
$741.0 2023-09-22
Enamine
EN300-1635468-1000mg
2-[(cyclopent-1-en-1-yl)methyl]cyclopentan-1-ol
1936244-91-5
1000mg
$842.0 2023-09-22
Enamine
EN300-1635468-5000mg
2-[(cyclopent-1-en-1-yl)methyl]cyclopentan-1-ol
1936244-91-5
5000mg
$2443.0 2023-09-22

2-(cyclopent-1-en-1-yl)methylcyclopentan-1-ol 関連文献

2-(cyclopent-1-en-1-yl)methylcyclopentan-1-olに関する追加情報

Recent Advances in the Study of 2-(cyclopent-1-en-1-yl)methylcyclopentan-1-ol (CAS: 1936244-91-5)

The compound 2-(cyclopent-1-en-1-yl)methylcyclopentan-1-ol (CAS: 1936244-91-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic alcohol derivative exhibits unique structural features that make it a promising candidate for various applications, including drug discovery and material science. Recent studies have focused on its synthesis, biological activity, and potential therapeutic applications, shedding light on its multifaceted role in modern chemistry and medicine.

One of the key breakthroughs in the study of this compound is the development of novel synthetic routes that allow for efficient and scalable production. Researchers have reported a stereoselective synthesis method that yields high-purity 2-(cyclopent-1-en-1-yl)methylcyclopentan-1-ol with excellent enantiomeric excess. This advancement is particularly important for pharmaceutical applications, where the stereochemistry of a compound can significantly influence its biological activity and safety profile.

In terms of biological activity, preliminary studies have demonstrated that 2-(cyclopent-1-en-1-yl)methylcyclopentan-1-ol exhibits interesting interactions with various enzyme systems. Specifically, it has shown moderate inhibitory effects on certain cytochrome P450 enzymes, suggesting potential applications in drug metabolism modulation. Additionally, its unique structural motif has been explored as a scaffold for the design of novel anti-inflammatory agents, with some derivatives displaying promising activity in preclinical models.

The physicochemical properties of 2-(cyclopent-1-en-1-yl)methylcyclopentan-1-ol have also been thoroughly characterized in recent research. Its solubility profile, stability under various conditions, and partition coefficients have been determined, providing valuable data for formulation scientists. These properties make it particularly interesting for drug delivery applications, where its amphiphilic nature could be exploited for improved bioavailability of poorly soluble drugs.

Looking forward, researchers are particularly excited about the potential of this compound as a building block for more complex molecular architectures. Its rigid bicyclic structure and functional group versatility make it an attractive starting point for the development of new chemical entities with tailored properties. Several research groups are currently investigating its use in the synthesis of novel materials with applications ranging from catalysis to nanotechnology.

In conclusion, the growing body of research on 2-(cyclopent-1-en-1-yl)methylcyclopentan-1-ol (CAS: 1936244-91-5) highlights its potential as a valuable tool in chemical biology and pharmaceutical development. While much work remains to fully understand and exploit its properties, the current findings suggest that this compound may play an important role in future therapeutic and material science innovations. Continued research efforts are expected to uncover additional applications and refine our understanding of this interesting molecule.

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